molecular formula C13H19ClN2O B1402329 Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride CAS No. 1229625-43-7

Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride

Cat. No.: B1402329
CAS No.: 1229625-43-7
M. Wt: 254.75 g/mol
InChI Key: NIIDDGVTROIVEK-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the pyrrolidine ring enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in the development of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidine-3-carboxylic acid derivatives can be achieved through various methods. One common approach involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Another approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings .

Industrial Production Methods

Industrial production of pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.

Uniqueness

Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride is unique due to its specific functional groups and the presence of the phenethyl-amide moiety. This unique structure allows it to interact with different biological targets and exhibit distinct biological activities compared to other pyrrolidine derivatives .

Properties

IUPAC Name

N-(2-phenylethyl)pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c16-13(12-7-8-14-10-12)15-9-6-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIDDGVTROIVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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